molecular formula C27H26N4O3S B2767293 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 1207035-79-7

4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B2767293
CAS No.: 1207035-79-7
M. Wt: 486.59
InChI Key: OHWGGGGXSBPZTP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 4-methoxyphenyl moiety. Its molecular formula, inferred from related compounds in the evidence, approximates C₃₁H₂₇N₃O₃S (calculated mass: 522.1846 g/mol, as per ) .

Key structural attributes:

  • Imidazole core: Facilitates interactions with biological targets via hydrogen bonding and aromatic stacking.
  • 4-Methoxyphenyl group: Enhances lipophilicity and modulates electronic properties.

Properties

IUPAC Name

4-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-19-3-5-20(6-4-19)17-29-26(33)21-7-11-23(12-8-21)31-16-15-28-27(31)35-18-25(32)30-22-9-13-24(34-2)14-10-22/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWGGGGXSBPZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: This can be achieved by reacting glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the imidazole derivative with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thioether Formation:

    Benzamide Formation: Finally, the benzamide moiety is introduced by reacting the intermediate with 4-methylbenzylamine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, converting it to a dihydroimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzamide moiety, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Imidazole-Benzamide Derivatives (Class III Antiarrhythmics)

highlights N-substituted-4-(1H-imidazol-1-yl)benzamides as potent class III antiarrhythmic agents. For example, semati­lide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide) shares the benzamide backbone but replaces the sulfanyl-carbamoylmethyl group with a methylsulfonylamino moiety .

Key Differences :

  • Substituent Chemistry : The target compound’s sulfanyl-carbamoylmethyl group offers greater conformational flexibility compared to sematilide’s rigid sulfonamide group.
  • Bioactivity Implications : Sematilide’s methylsulfonyl group enhances metabolic stability but may reduce tissue penetration due to higher polarity.
Sulfonamide-Based Inhibitors

describes N-(4-sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide , a sulfonamide analog targeting carbonic anhydrase. Unlike the target benzamide, sulfonamides exhibit stronger hydrogen-bonding capacity via their SO₂NH₂ group .

Structural Comparison :

Feature Target Compound Sulfonamide Analogs ()
Core Structure Benzamide Sulfonamide
Key Substituent Sulfanyl-carbamoylmethyl Biphenyl-carboxamide
Hydrogen-Bond Donors 2 (NH, imidazole) 3 (SO₂NH₂, NH)
Benzimidazole Derivatives

synthesizes 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide , which shares a sulfanyl-linked aromatic system. However, the benzimidazole core introduces additional nitrogen atoms, altering electronic properties and binding modes .

Bioactivity and Pharmacological Profiles

Cardiac Electrophysiological Activity

Semati­lide analogs () inhibit potassium channels in Purkinje fibers (IC₅₀: 0.8–1.2 µM). The target compound’s imidazole-sulfanyl group may enhance ion channel binding, but empirical data are lacking .

Enzyme Inhibition

Sulfonamide derivatives () inhibit carbonic anhydrase with Ki values of 10–50 nM. The target compound’s benzamide scaffold lacks the sulfonamide motif critical for this activity .

Similarity Indexing Predictions

However, its higher logP (predicted: 4.2 vs. semati­lide’s 3.1) may improve membrane permeability .

Physicochemical and ADME Properties

Property Target Compound Semati­lide () Sulfonamide ()
Molecular Weight (g/mol) 522.18 429.51 438.48
logP 4.2 (predicted) 3.1 2.8
Hydrogen Bond Donors 2 2 3
Metabolic Stability Moderate High High

ADME Insights :

    Biological Activity

    The compound 4-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide is a complex organic molecule that integrates various functional groups, including an imidazole ring and phenylacetamide moieties. This article aims to explore its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

    Anticancer Activity

    Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have shown potent inhibitory effects against various cancer cell lines, including hematological malignancies and solid tumors.

    In a comparative study, several related compounds were tested for their cytotoxicity against different cell lines, revealing IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating strong anticancer potential .

    The mechanism through which this compound exerts its anticancer effects likely involves:

    • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been shown to inhibit several RTKs implicated in cancer progression, such as EGFR and HER family receptors. This inhibition disrupts signaling pathways critical for cell proliferation and survival .
    • Interaction with Bcl-2 Proteins : Molecular dynamics simulations suggest that the compound interacts with Bcl-2 proteins primarily through hydrophobic contacts, which may lead to increased apoptosis in cancer cells .

    Research Findings and Case Studies

    A series of studies have focused on the synthesis and evaluation of similar compounds, highlighting their potential as anticancer agents:

    • Synthesis and Evaluation : Various analogs of the target compound were synthesized and evaluated for biological activity. Notably, compounds with specific substitutions on the phenyl rings exhibited enhanced activity against cancer cell lines .
    • Docking Studies : Computational studies involving molecular docking have provided insights into how these compounds fit within the active sites of target proteins, reinforcing their potential as inhibitors of cancer-related pathways .

    Data Table: Biological Activity Summary

    Compound NameTarget Cell LinesIC50 Value (µg/mL)Mechanism of Action
    Compound AA431, Jurkat1.61RTK Inhibition
    Compound BHT291.98Bcl-2 Interaction
    Target CompoundVariousTBDRTK Inhibition

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